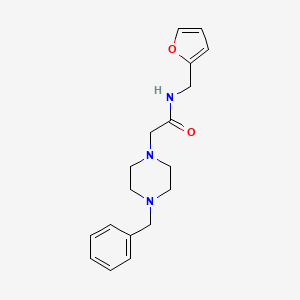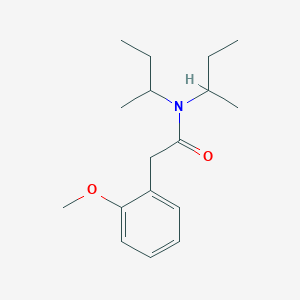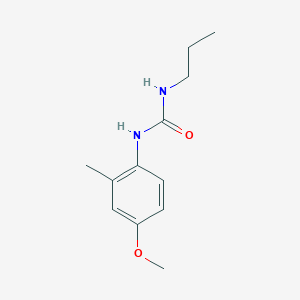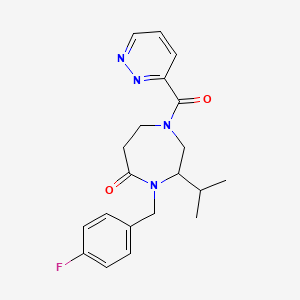![molecular formula C12H8ClN5OS B5417410 5-chloro-N-[3-(1H-tetrazol-5-yl)phenyl]-2-thiophenecarboxamide](/img/structure/B5417410.png)
5-chloro-N-[3-(1H-tetrazol-5-yl)phenyl]-2-thiophenecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-chloro-N-[3-(1H-tetrazol-5-yl)phenyl]-2-thiophenecarboxamide is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound belongs to the class of tetrazole-containing compounds and has shown promising results in various studies.
Mécanisme D'action
The mechanism of action of 5-chloro-N-[3-(1H-tetrazol-5-yl)phenyl]-2-thiophenecarboxamide is not fully understood. However, it has been suggested that the compound may act by inhibiting the activity of certain enzymes or proteins involved in the inflammatory response, cell proliferation, and cell death pathways.
Biochemical and physiological effects:
Studies have shown that this compound has biochemical and physiological effects on various cell types. The compound has been shown to inhibit the production of pro-inflammatory cytokines and chemokines in immune cells. It has also been shown to induce apoptosis in cancer cells and inhibit bacterial growth.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 5-chloro-N-[3-(1H-tetrazol-5-yl)phenyl]-2-thiophenecarboxamide in lab experiments include its high purity, ease of synthesis, and potential applications in various fields of research. However, the limitations of using this compound include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Orientations Futures
There are several future directions for the study of 5-chloro-N-[3-(1H-tetrazol-5-yl)phenyl]-2-thiophenecarboxamide. These include:
1. Further studies to fully understand the mechanism of action of the compound.
2. Studies to investigate the potential use of the compound in the treatment of neurodegenerative diseases.
3. Studies to investigate the potential use of the compound in combination with other drugs for the treatment of cancer.
4. Studies to investigate the potential use of the compound in the treatment of bacterial infections.
5. Studies to investigate the potential use of the compound as a diagnostic tool for certain diseases.
Conclusion:
In conclusion, this compound is a promising compound for scientific research. Its potential applications in various fields of research make it an attractive compound for further studies. However, further studies are needed to fully understand its mechanism of action and potential toxicity.
Méthodes De Synthèse
The synthesis of 5-chloro-N-[3-(1H-tetrazol-5-yl)phenyl]-2-thiophenecarboxamide involves the reaction of 5-chloro-2-thiophenecarboxylic acid with 3-amino-1H-tetrazole in the presence of a coupling reagent. The reaction yields the desired compound in good yield and purity. The synthesis method has been optimized and can be easily scaled up for large-scale synthesis.
Applications De Recherche Scientifique
5-chloro-N-[3-(1H-tetrazol-5-yl)phenyl]-2-thiophenecarboxamide has been studied for its potential applications in scientific research. This compound has shown promising results in various studies, including anti-inflammatory, anticancer, and antibacterial activities. The compound has also been studied for its potential use in the treatment of neurodegenerative diseases.
Propriétés
IUPAC Name |
5-chloro-N-[3-(2H-tetrazol-5-yl)phenyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClN5OS/c13-10-5-4-9(20-10)12(19)14-8-3-1-2-7(6-8)11-15-17-18-16-11/h1-6H,(H,14,19)(H,15,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJZVSIMLPKJYQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC=C(S2)Cl)C3=NNN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClN5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
22.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49816386 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-iodo-N'-[(2-phenoxypropanoyl)oxy]benzenecarboximidamide](/img/structure/B5417327.png)
![6-[2-(1H-indol-3-yl)vinyl]-5-nitro-2,4(1H,3H)-pyrimidinedione](/img/structure/B5417332.png)



![6-[(diethylamino)methyl]-N-[2-(3-methyl-1H-pyrazol-1-yl)ethyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5417355.png)
![2-(1H-benzimidazol-2-yl)-3-[1-(4-ethoxyphenyl)-1H-pyrrol-2-yl]acrylonitrile](/img/structure/B5417361.png)
![5-imino-6-{[1-(3-methylbenzyl)-1H-indol-3-yl]methylene}-2-(2-thienylmethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5417372.png)

![3-{[2-(4-chlorophenyl)morpholin-4-yl]carbonyl}-1-ethyl-6-methylpyridin-2(1H)-one](/img/structure/B5417387.png)

![(4aR*,8aR*)-4-[3-(1H-pyrazol-1-ylmethyl)benzoyl]octahydro-2H-1,4-benzoxazine](/img/structure/B5417400.png)
![N-[2-(3,5-di-tert-butyl-4-hydroxyphenyl)vinyl]benzamide](/img/structure/B5417421.png)
![6-{[(3aR*,7aS*)-5-methyl-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl]methyl}-2,4(1H,3H)-pyrimidinedione](/img/structure/B5417423.png)